2-(Dimethylamino)ethyl methacrylate

Description

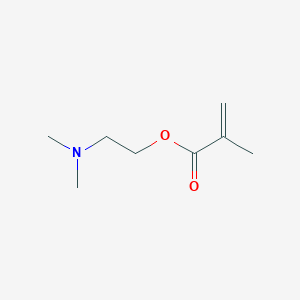

Structure

3D Structure

Propriétés

IUPAC Name |

2-(dimethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNCOURZONDCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-86-3 | |

| Record name | Poly[2-(dimethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027504 | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

186 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11 | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

2867-47-2, 25154-86-3 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Dimethylamino)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N,N-DIMETHYLAMINO)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0V97PV2G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C (freezing point), -30 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Smart" Monomer for Advanced Applications

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is an ester of methacrylic acid that has emerged as a cornerstone in the field of "smart" polymers. Its unique molecular structure, featuring a tertiary amine group, imparts a remarkable sensitivity to environmental pH.[1][2] This property allows polymers derived from DMAEMA, most notably poly(this compound) or PDMAEMA, to undergo significant, reversible changes in their physicochemical properties in response to subtle shifts in acidity.[3] This stimuli-responsive behavior is the primary driver behind its extensive investigation and application in advanced fields, particularly in drug delivery, gene therapy, and tissue engineering.[2][4][5]

This guide provides a comprehensive overview of the fundamental properties of DMAEMA, the characteristics of its polymers, and the methodologies for its use, offering field-proven insights for professionals in research and development.

Core Physicochemical Properties of the DMAEMA Monomer

DMAEMA is a clear, colorless to light-yellow liquid with a characteristic amine-like odor.[6][7] Understanding its fundamental properties is critical for its proper handling, storage, and polymerization. The monomer is stable under recommended storage conditions (2-8°C, protected from light) but can be incompatible with strong acids, bases, and oxidizing agents, and may undergo autopolymerization if not properly inhibited.[7][8]

Table 1: Key Physicochemical Data for DMAEMA

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₅NO₂ | [1][6][7] |

| Molecular Weight | 157.21 g/mol | [1][6][7] |

| Appearance | Clear, colorless to yellowish liquid | [6][7] |

| Density | ~0.933 g/mL at 25 °C | [7][9] |

| Boiling Point | 182-192 °C | [7][9] |

| Melting Point | -50 °C | [1][7] |

| pKa | Monomer: ~8.44; Polymer: ~7.3-8.1 | [1][4][6] |

| Solubility | Miscible with most organic solvents. Slightly soluble in water, with its polymer form (PDMAEMA) exhibiting pH-dependent water solubility.[1] |

The Cornerstone of Functionality: pH-Responsive Behavior

The defining characteristic of PDMAEMA is its response to pH, a direct consequence of the tertiary amine group on its side chain.[1][2] This amine group acts as a weak base.

-

In Acidic Environments (pH < pKa): The tertiary amine group becomes protonated, acquiring a positive charge (-N⁺H(CH₃)₂). This leads to electrostatic repulsion between adjacent monomer units along the polymer chain, causing the chain to adopt an extended, swollen conformation. This protonated state renders the polymer highly hydrophilic and soluble in water.[3][10][11]

-

In Neutral or Basic Environments (pH > pKa): The amine group is deprotonated and electrically neutral. The polymer becomes more hydrophobic, leading to a collapse of the polymer chains to a globular state and a decrease in water solubility.[3][11]

This reversible transition is pivotal for its application in drug delivery. For example, a drug can be encapsulated within a collapsed PDMAEMA-based nanoparticle at physiological pH (~7.4) and then released in the more acidic microenvironments of tumors (pH 6.2-6.9) or cellular endosomes (pH 5.0-6.0), where the polymer swells.[1][2]

Caption: Mechanism of PDMAEMA pH-responsiveness.

In addition to pH sensitivity, PDMAEMA also exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water below a certain temperature but becomes insoluble above it.[4][10] This dual responsiveness (pH and temperature) further expands its utility in creating highly specific, environmentally-aware materials.[3][4]

Polymerization of DMAEMA: Achieving Control for Advanced Applications

DMAEMA can be polymerized through various methods, but for biomedical applications where precise control over polymer architecture is paramount, controlled radical polymerization (CRP) techniques are favored.

Causality: Why Controlled Polymerization is Essential

Conventional free-radical polymerization often produces polymers with a broad range of molecular weights (high polydispersity index, PDI) and poorly defined end-groups. For drug and gene delivery, this is a significant drawback. A high PDI means the polymer batch is a heterogeneous mixture, leading to unpredictable encapsulation efficiencies, release kinetics, and biological interactions.[12] CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization overcome these limitations.[13][14] They allow for the synthesis of polymers with predetermined molecular weights, low PDI (typically <1.5), and defined architectures (e.g., block copolymers), ensuring batch-to-batch consistency and predictable performance.[14][15][16]

Caption: Workflow for controlled polymerization of DMAEMA.

Experimental Protocol: RAFT Polymerization of DMAEMA

This protocol is a representative example for synthesizing a well-defined PDMAEMA homopolymer. The choice of a Chain Transfer Agent (CTA), such as 2-cyanoprop-2-yl dithiobenzoate (CPDB), is crucial for controlling the polymerization.[16]

Objective: To synthesize PDMAEMA with a target molecular weight and low polydispersity.

Materials:

-

This compound (DMAEMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

-

2-Cyanoprop-2-yl dithiobenzoate (CPDB), RAFT agent

-

1,4-Dioxane, solvent

-

Argon or Nitrogen gas supply

-

Schlenk flask and manifold

Methodology:

-

Reagent Calculation: Calculate the molar ratios of [DMAEMA]:[CPDB]:[AIBN]. A common ratio for targeting a specific degree of polymerization (DP) is [Monomer]:[CTA]:[Initiator] = [DP]::[0.1-0.2]. For example, to target a DP of 100, a ratio of[17]::[0.2] would be used.

-

Preparation: In a Schlenk flask, dissolve the calculated amounts of DMAEMA, CPDB, and AIBN in 1,4-dioxane. The monomer concentration is typically kept between 2-6 M.[16]

-

Deoxygenation: Subject the solution to three freeze-pump-thaw cycles using liquid nitrogen and the Schlenk line to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: After the final thaw, backfill the flask with inert gas (Argon or Nitrogen) and place it in a preheated oil bath at the desired reaction temperature (e.g., 70-90°C).[16]

-

Monitoring: The reaction can be monitored by taking aliquots at different time points and analyzing monomer conversion via ¹H NMR spectroscopy.

-

Termination & Purification: Once the desired conversion is reached, terminate the polymerization by exposing the solution to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold hexane.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.

-

Characterization (Self-Validation):

-

Molecular Weight & PDI: Analyze the polymer using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to confirm the molecular weight and PDI. The result should show a narrow, monomodal distribution.[16]

-

Chemical Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

-

Biomedical Applications: From Drug Delivery to Gene Therapy

The unique properties of PDMAEMA-based polymers have positioned them as highly versatile materials in the biomedical field.[18][19]

-

Controlled Drug Delivery: As previously discussed, PDMAEMA hydrogels and nanoparticles can encapsulate drugs and release them in response to acidic pH, making them ideal for targeting tumors or sites of inflammation.[2][20][21][22][23]

-

Gene Delivery: The cationic nature of PDMAEMA at physiological pH allows it to electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form "polyplexes".[5][24] These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into cells, making PDMAEMA a promising non-viral vector for gene therapy.[12][25][26]

-

Antibacterial Surfaces: The positive charges on protonated or quaternized PDMAEMA can interact with and disrupt the negatively charged membranes of bacteria, giving it inherent antimicrobial properties.[24][27][28] This has led to its use in antibacterial coatings for medical devices.[5]

-

Tissue Engineering: Stimuli-responsive hydrogels made from DMAEMA can be used as scaffolds that mimic the extracellular matrix, supporting cell growth and proliferation.[29]

Safety and Biocompatibility

While PDMAEMA shows great promise, its biocompatibility and cytotoxicity are critical considerations. The cationic charge that makes it effective for gene delivery can also lead to interactions with cell membranes, potentially causing toxicity.[12] Research has shown that cytotoxicity is often dependent on the polymer's molecular weight, concentration, and architecture.[12] Strategies to mitigate toxicity include synthesizing reducible polymers with disulfide bonds in the backbone that can be cleaved inside the cell, or by creating block copolymers with biocompatible segments like poly(ethylene glycol) (PEG).[12][25]

References

- DEAEMA ( DIETHYLAMINO ETHYL METHACRYLATE )

- DMAEMA: The "Smart" Monomer Powering Next-Generation M

- Exploring the pH-Responsive N

- (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem, NIH.

- pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties - RSC Publishing.

- Synthesis and In Situ Atomic Force Microscopy Characterization of Temperature-Responsive Hydrogels Based on Poly(2-(dimethylamin - ACS Public

- Stimuli-Responsive Self-Assembly of Poly(this compound-co-(oligo ethylene glycol)methacrylate)

- Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC, NIH.

- 2-(Dimethylamino)

- Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC, NIH.

- Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)

- Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery - PubMed.

- Radiation synthesis and characterization of polyDMAEMA hydrogel | Request PDF.

- Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate)

- pH-responsive behavior of (a) P(DMAEMA-co-OEGMA)1) and (b)...

- Hemocompatibility assessment of poly(2-dimethylamino ethylmethacryl

- Magnetic/pH-sensitive nanocomposite hydrogel based on radiation prepared 2-(N, N′-dimethylamino)

- Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate)

- Poly (N,N-dimethylaminoethyl methacrylate) Sample #: P19411-DMAEMA Structure - Polymer Source.

- Application Notes and Protocols: this compound (DMAEMA) Polymers in Controlled Drug Release - Benchchem.

- Poly(2-(dimethylamino)

- 2-(Dimethylamino)

- pHEMA: An Overview for Biomedical Applic

- This compound, being the monomer of pDMAEMA. The pKa of the amine equals 7.5.

- Effect of glycounits on the antimicrobial properties and toxicity behavior of polymers based on quaternized DMAEMA - ACS Public

- DMAEMA - ChemBK.

- Synthesis of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) by...

- Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate)

- Radiation synthesis of poly[(dimethylaminoethyl methacrylate)-co-(ethyleneglycol dimethacrylate)

- Dimethylaminoethyl acryl

- Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium - MDPI.

- Poly(DMAEMA-co-MPS)

- Cytotoxicity of pDMAEMA Polymers and Hostasol (mg/mL). IC 50 )...

- PMMA-Based Biomedical Applications: Manufacture and Uses | Request PDF.

- Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents - PubMed.

- Atom Transfer Radical Polymeriz

- RAFT Copolymerization of Glycidyl Methacrylate and N,N-Dimethylaminoethyl Methacrylate | Request PDF - ResearchG

- Synthetic and characterization aspects of dimethylaminoethyl methacrylate reversible addition fragmentation chain transfer (RAFT)

- 2-(dimethylamino)

- Poly[2-(dimethylamino)

- RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis.

- Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing).

Sources

- 1. DMAEMA: The "Smart" Monomer Powering Next-Generation Materials(Part 1)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 2. nbinno.com [nbinno.com]

- 3. Stimuli-Responsive Self-Assembly of Poly(this compound-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2867-47-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Dimethylamino)ethyl methacrylate synthesis protocols

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthesis protocols for this compound (DMAEMA). The document emphasizes the underlying chemical principles, practical experimental considerations, and robust quality control measures necessary for producing high-purity DMAEMA for demanding applications.

Introduction: The Versatility of a Functional Monomer

This compound (CAS No: 2867-47-2), commonly known as DMAEMA, is a functional acrylic monomer of significant industrial and academic interest. Its molecular structure, featuring a polymerizable methacrylate group and a tertiary amine functionality, imparts unique pH-responsive and cationic properties to its corresponding polymers. This dual functionality makes DMAEMA a valuable building block in a wide array of applications, including:

-

Water Treatment: As a precursor for cationic flocculants used in wastewater purification.[1][2]

-

Coatings and Adhesives: To enhance adhesion, flexibility, and chemical resistance in paint and coating formulations.[2]

-

Biomedical Applications: In the development of hydrogels, drug delivery systems, and gene therapy vectors, where its pH-sensitivity allows for controlled release and interaction with biological macromolecules.[3]

-

Textiles and Paper: As a finishing agent to improve durability and other material properties.[1][2]

Given its reactivity and the high purity required for many applications, particularly in the biomedical field, a thorough understanding of its synthesis and purification is paramount.

Core Synthesis Methodology: Transesterification

The most prevalent and industrially scalable method for producing DMAEMA is the transesterification of a methyl methacrylate (MMA) with N,N-dimethylethanolamine (DMAE).[1] This reaction involves the exchange of the methoxy group from MMA with the 2-(dimethylamino)ethoxy group from DMAE, yielding DMAEMA and methanol as a byproduct.

Reaction Mechanism and Equilibrium

The core reaction is a reversible equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by continuously removing the methanol byproduct from the reaction mixture as it forms.

Critical Parameters and Experimental Rationale

Successful DMAEMA synthesis requires careful control over several key parameters. The choices made are not arbitrary but are grounded in chemical engineering principles to maximize yield, purity, and safety.

| Parameter | Typical Value / Choice | Rationale & Expert Insights |

| Reactant Molar Ratio | Excess MMA (e.g., 1.5:1 to 3:1 MMA:DMAE) | According to Le Châtelier's principle, using an excess of one reactant (MMA) helps drive the equilibrium towards the product side. MMA is also often the less expensive reactant and serves as a solvent. |

| Catalyst | Titanates, Organotin compounds (e.g., Di-n-butyltin oxide), Calcium | Titanates (e.g., tetraphenyl titanate) are effective and common in industrial processes.[4] Organotin catalysts are highly active, allowing for efficient reaction rates; di-n-butyltin oxide is particularly advantageous as it can be added in a single portion after initial water removal, simplifying the process.[5] Calcium has been reported as a highly active and applicable catalyst, offering a potentially more environmentally benign alternative.[6] The catalyst choice impacts reaction speed, selectivity, and purification requirements. |

| Polymerization Inhibitor | Phenothiazine, Hydroquinone monomethyl ether (MEHQ) | Crucial Requirement: Both the reactant (MMA) and the product (DMAEMA) are vinyl monomers that can readily polymerize at the elevated temperatures (100-140°C) used for synthesis. An inhibitor scavenges free radicals, preventing the formation of unwanted polymer, which would drastically reduce yield and create a viscous, difficult-to-purify mixture.[6] |

| Reaction Temperature | 100°C - 140°C | The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent significant side reactions or thermal degradation. It is intrinsically linked to the boiling points of the components, especially for facilitating the azeotropic removal of methanol. A temperature of 120°C is often cited.[1] |

| Byproduct Removal | Azeotropic Distillation | Methanol forms a low-boiling azeotrope with MMA. By setting up the reactor with a distillation column, this azeotrope can be continuously distilled off as it forms, effectively removing the methanol byproduct and pulling the reaction to completion.[5] |

Experimental Protocol: Transesterification using Di-n-butyltin Oxide

This protocol is a representative example for a laboratory-scale synthesis.

1. Reactor Setup:

-

Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser fitted with a distillation head and receiver flask, and a nitrogen inlet.

-

Ensure all glassware is thoroughly dried to prevent water from interfering with the catalyst.

2. Reagent Charging:

-

Charge the flask with N,N-dimethylethanolamine (DMAE, 1.0 mole), methyl methacrylate (MMA, 2.0 moles, excess), and a polymerization inhibitor such as phenothiazine (0.1-0.5% w/w).

-

Begin stirring and gently purge the system with nitrogen.

3. Initial Dehydration:

-

Heat the mixture to reflux. Any residual water present in the reactants will form an azeotrope with MMA and can be collected in the receiver flask. This step is critical as water can deactivate certain catalysts.[5]

4. Catalyst Addition:

-

Cool the mixture slightly after the initial distillation ceases.

-

Add the di-n-butyltin oxide catalyst (0.2 to 1 mole percent based on DMAE).[5] A key advantage of this catalyst is that it can be added all at once.[5]

5. Reaction and Distillation:

-

Heat the mixture back to reflux. The head temperature of the distillation column should stabilize at the boiling point of the MMA/methanol azeotrope (approx. 64°C).

-

Continuously collect the distillate. The reaction progress can be monitored by tracking the amount of methanol collected or by taking small samples for GC analysis.

-

The reaction is typically complete within 6-8 hours, indicated by the cessation of methanol distillation and a rise in the still-pot temperature.[4]

6. Product Purification:

-

After the reaction is complete, cool the mixture.

-

The crude product is purified by vacuum distillation .[5]

-

First, unreacted MMA and any remaining DMAE are distilled off at reduced pressure.

-

The pure DMAEMA product is then collected at a higher temperature (e.g., 70°C at 10 mmHg).[5] It is crucial to maintain a polymerization inhibitor in the distillation pot.

-

Alternative Synthesis Route: Direct Esterification

While less common, DMAEMA can also be synthesized via the direct esterification of methacrylic acid (MAA) with DMAE. This reaction produces water as a byproduct, which must be removed to drive the reaction to completion.

This method is often more challenging due to:

-

Acid-Base Interaction: The acidic MAA can react with the basic tertiary amine of DMAE to form a salt, which can complicate the reaction and require higher temperatures.

-

Harsher Conditions: Direct esterification often requires strong acid catalysts and higher temperatures, which can increase the risk of side reactions and polymerization.

-

Water Removal: Efficient removal of water is critical and can be more difficult than removing methanol.

Due to these challenges, transesterification remains the preferred method for achieving high purity and yield on an industrial scale.

Quality Control and Characterization

Verifying the purity and identity of the synthesized DMAEMA is a critical final step. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Result for DMAEMA |

| ¹H NMR | Structural Confirmation & Purity | Confirms the presence of all protons and their chemical environment. Key signals include vinyl protons (~5.5-6.1 ppm), ester methylene protons (~4.3 ppm), amine methylene protons (~2.6 ppm), and N-methyl protons (~2.3 ppm).[6][7] |

| FT-IR | Functional Group Identification | Shows characteristic absorption bands for the C=O ester stretch (~1720 cm⁻¹), C=C vinyl stretch (~1640 cm⁻¹), and C-N amine bonds. The disappearance of the broad O-H peak from DMAE confirms reaction completion.[6][8] |

| GC | Purity Assessment | A primary method for determining the purity of the final product, typically expressed as a percentage area. It effectively separates DMAEMA from residual reactants and other volatile impurities. Purity of >98% is achievable.[4][6] |

| MS | Molecular Weight Confirmation | Confirms the molecular weight of the product (C₈H₁₅NO₂: 157.21 g/mol ).[6] |

Safety, Handling, and Storage

DMAEMA is a hazardous chemical and requires strict safety protocols.

-

Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[9]

-

Toxicity: Harmful if swallowed or in contact with skin.[10]

-

Corrosivity: Causes skin irritation and serious eye damage.[9][11]

-

Sensitization: May cause an allergic skin reaction.

-

Instability: Sensitive to light, moisture, and heat.[9] Can undergo hazardous polymerization if not properly inhibited.

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C. The product should be stored with an appropriate concentration of a polymerization inhibitor.

Conclusion

The synthesis of this compound is a well-established process, with catalyzed transesterification of methyl methacrylate and N,N-dimethylethanolamine being the most efficient and industrially viable route. Success hinges on a deep understanding of the reaction equilibrium and the meticulous control of key parameters, including catalyst selection, continuous removal of the methanol byproduct, and effective inhibition of premature polymerization. Rigorous purification by vacuum distillation and subsequent analytical characterization are essential to ensure the high purity required for advanced applications in materials science and biotechnology. Strict adherence to safety protocols during handling and storage is mandatory due to the hazardous nature of the monomer.

References

- Sigma-Aldrich, (2024). SAFETY DATA SHEET: 2-(Dimethylamino)

- Zhu, M., Liao, Q.-Y., & Wei, Y.-J. (2008). Improved synthesis method of 2-(dimethylamino) ethyl methacrylate.

- Himtek Engineering.

- Fisher Scientific, (2009). SAFETY DATA SHEET: 2-(Dimethylamino)

- Thermo Fisher Scientific, (2009). SAFETY DATA SHEET: 2-(Dimethylamino)

- Google Patents, (1972).

- European Directorate for the Quality of Medicines & HealthCare, (2023). This compound (stabilized)

- Sigma-Aldrich, (2025). SAFETY DATA SHEET: 2-(Diethylamino)

- Jiang, P., et al. (2006). A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst.

- Gallardo, C., et al. (2020). Kinetic Investigations of Quaternization Reactions of Poly[this compound] with Diverse Alkyl Halides.

- Voit, B. (2005). New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. Source

- ResearchGate. a) FT-IR spectra of DMAEMA monomer, b) PDMAEMA brush, and c) typical.... Source

- 2-Dimethylaminoethyl Methacrylate Global Market Insights 2025, Analysis and Forecast to 2030. Source

- Šálek, P., et al. (2021). Poly[this compound-co-ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria. RSC Publishing. Source

- IRE Journals, (2021). Synthesis and Characterization of Methacrylic acid-based Copolymers. Source

- ResearchGate, (2018). A Poly(2-(Dimethylamino) ethyl methacrylate-co-methacrylic acid)

Sources

- 1. Dimethylaminoethyl methacrylate (dmaema) technology [sintez-oka.com]

- 2. 2-Dimethylaminoethyl Methacrylate Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 3. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US3642877A - Process for the preparation of dimethylaminoethyl methacrylate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sds.edqm.eu [sds.edqm.eu]

RAFT polymerization of 2-(Dimethylamino)ethyl methacrylate

An In-Depth Technical Guide to the RAFT Polymerization of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Executive Summary

This guide provides a comprehensive technical overview of the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this compound (DMAEMA). As a stimuli-responsive monomer, DMAEMA yields polymers (PDMAEMA) with significant potential in advanced applications, particularly in drug and gene delivery, due to their pH- and thermo-responsive nature.[1][2][3] RAFT polymerization offers unparalleled control over molecular weight, polydispersity, and complex architectural design (e.g., block copolymers), making it the premier method for synthesizing well-defined PDMAEMA for high-performance applications.[4][5] This document serves as a resource for researchers and scientists, detailing the core mechanistic principles of RAFT, guiding the rational design of experimental protocols, providing step-by-step methodologies, and outlining the characterization and unique properties of the resulting polymers.

Introduction: The Synergy of a "Smart" Monomer and a Controlled Polymerization Technique

The convergence of advanced polymer chemistry and biomedical science has created a demand for "smart" materials that can respond to specific environmental cues. This compound (DMAEMA) is a prominent example of a monomer that imparts such intelligence to polymers. The resulting polymer, PDMAEMA, contains tertiary amine groups that are readily protonated or deprotonated in response to changes in environmental pH.[2][3] This ionization modulates the polymer's solubility, leading to a distinct pH-responsive behavior and, under certain conditions, a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble with increasing temperature.[3][6]

To fully exploit these properties in sensitive applications like drug delivery, the polymer's structure must be precisely controlled.[7][8] Conventional free-radical polymerization yields polymers with broad molecular weight distributions and undefined end-groups, limiting their utility. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful form of reversible-deactivation radical polymerization (RDRP) that overcomes these limitations.[4] By employing a thiocarbonylthio chain transfer agent (CTA), RAFT establishes a dynamic equilibrium between active (propagating) and dormant polymer chains, ensuring that all chains grow at a similar rate.[9] This affords exceptional control over the final molecular weight, results in very narrow molecular weight distributions (low polydispersity), and preserves the chain-end functionality, enabling the synthesis of complex architectures like block copolymers.[4]

This guide focuses on the practical and theoretical aspects of applying RAFT polymerization to DMAEMA, providing the necessary knowledge to design, execute, and validate the synthesis of well-defined, stimuli-responsive PDMAEMA.

Core Principles: The RAFT Polymerization Mechanism

RAFT polymerization is a sophisticated process that superimposes a degenerative chain transfer equilibrium onto a conventional free-radical polymerization system (initiation, propagation, termination).[4] The key to this control is the RAFT agent, or CTA.[4] The mechanism can be broken down into several key stages.[4][]

-

I. Initiation: A standard radical initiator (e.g., AIBN) thermally decomposes to generate initial radicals (I•).[4]

-

II. Propagation: These radicals add to a monomer (M) to form a short propagating chain (Pₙ•).[4][]

-

III. Pre-Equilibrium: The propagating radical (Pₙ•) rapidly adds to the RAFT agent (ZC(=S)SR), forming an intermediate radical adduct. This adduct can fragment, releasing either the initial propagating chain (Pₙ•) or the R group as a new radical (R•). This new radical then initiates a new polymer chain (Pₘ•).[4][9]

-

IV. Main Equilibrium: This is the heart of the RAFT process. A dynamic equilibrium is established where propagating chains (Pₙ•) reversibly add to the polymeric thiocarbonylthio compound (the dormant species), forming the intermediate radical. This rapid exchange between active and dormant species ensures that all chains have an equal probability of growing, leading to a controlled molecular weight and a narrow molecular weight distribution.[9]

-

V. Termination: As in any radical polymerization, termination occurs when two radicals combine. However, in a well-controlled RAFT system, the concentration of propagating radicals is kept very low, minimizing the contribution of termination events.

Caption: The RAFT polymerization mechanism.

Experimental Design & Optimization for DMAEMA Polymerization

A successful RAFT polymerization of DMAEMA hinges on the judicious selection of the CTA, initiator, and solvent, as well as precise control over reaction parameters.

Component Selection: The Causality Behind the Choices

Chain Transfer Agent (CTA): The choice of CTA is the most critical parameter for a controlled polymerization. The effectiveness of a CTA is determined by its Z and R groups, which modulate the reactivity of the C=S bond and the stability of the intermediate radical.[4][9] For methacrylates like DMAEMA, which are classified as "more-activated monomers" (MAMs), trithiocarbonates and dithioesters are highly effective.

| RAFT Agent Class | Example CTA | Z-Group | R-Group | Suitability for DMAEMA | Reference |

| Dithioesters | Cumyl dithiobenzoate (CDB) | Phenyl | Cumyl | Excellent: Widely reported for good control over methacrylate polymerization. | [11] |

| 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | Phenyl | 2-Cyanoprop-2-yl | Excellent: Provides good reinitiation and control. Used in both organic and aqueous systems. | [2][3][12][13] | |

| Trithiocarbonates | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | Phenyl | 4-cyanopentanoic acid | Excellent: Water-soluble variant of CPDB, ideal for aqueous RAFT. | [12][14] |

| Dibenzyl trithiocarbonate (DBTTC) | Benzyl | Benzyl | Good: Used for synthesizing triblock copolymers with PDMAEMA. | [2][3] |

-

Why this choice? The Z-group (e.g., phenyl in dithiobenzoates) activates the C=S bond for rapid addition of propagating radicals. The R-group must be a good homolytic leaving group to ensure efficient fragmentation of the intermediate radical and must be able to re-initiate polymerization effectively.[4] For methacrylates, tertiary R-groups like 2-cyanoprop-2-yl are preferred as they mimic the structure of the propagating radical.

Initiator: A conventional thermal radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or the water-soluble 4,4'-Azobis(4-cyanopentanoic acid) (V-501), is typically used.[9][11][12] The initiator concentration influences the polymerization rate and the total number of "dead" chains (those terminated by radical-radical coupling).[9] A molar ratio of CTA to initiator between 3:1 and 10:1 is common to ensure that the vast majority of chains are initiated via the RAFT mechanism, thus preserving the "living" nature of the polymer.

Solvent: The choice of solvent depends on the desired application and the solubility of the components.

-

Organic Solvents: Toluene and 1,4-dioxane are frequently used, as they are good solvents for the monomer, polymer, and common CTAs/initiators.[11][13]

-

Aqueous Media: For biomedical applications, direct polymerization in water is highly desirable.[12][14][15] This requires a water-soluble CTA (like CPADB) and initiator (like V-501).[12][14] The pH of the aqueous solution must be carefully controlled (typically buffered around pH 5-7) to prevent hydrolysis of the CTA and to manage the protonation state of the DMAEMA monomer.[8]

Reaction Parameters & Theoretical Molecular Weight

The target molecular weight of the polymer is controlled by the initial molar ratio of monomer to CTA. The theoretical number-average molecular weight (Mₙ,ₜₕ) can be calculated using the following equation:

Mₙ,ₜₕ = (([M]₀ / [CTA]₀) * p * Mₘ) + MCTA [9]

Where:

-

[M]₀: Initial concentration of monomer

-

[CTA]₀: Initial concentration of Chain Transfer Agent

-

p: Monomer conversion (fractional)

-

Mₘ: Molar mass of the monomer (DMAEMA: 157.21 g/mol )

-

MCTA: Molar mass of the CTA

| Parameter | Typical Range | Rationale / Field Insight |

| Temperature | 60 - 80 °C | Balances a reasonable polymerization rate with the half-life of the initiator (e.g., AIBN at 70°C). Higher temperatures can increase termination. |

| [Monomer]₀/[CTA]₀ | 20:1 to 500:1 | This ratio directly determines the target degree of polymerization (and thus, molecular weight). |

| [CTA]₀/[Initiator]₀ | 3:1 to 10:1 | A higher ratio minimizes the fraction of dead chains, improving the "livingness" and end-group fidelity of the final polymer. |

| Reaction Time | 4 - 24 hours | Dependent on temperature, concentrations, and target conversion. Kinetics should be monitored to avoid high conversions where termination becomes more prevalent. |

Step-by-Step Experimental Protocol: RAFT Polymerization of DMAEMA

This protocol describes a representative lab-scale synthesis of PDMAEMA in an organic solvent targeting a degree of polymerization (DP) of 100.

Materials:

-

Monomer: this compound (DMAEMA), passed through a basic alumina column to remove inhibitor.

-

CTA: 2-Cyanoprop-2-yl dithiobenzoate (CPDB).

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN).

-

Solvent: 1,4-Dioxane, anhydrous.

-

Equipment: Schlenk flask, rubber septum, magnetic stirrer, oil bath, vacuum/nitrogen line.

Procedure:

-

Reagent Calculation & Preparation:

-

Target DP = 100.

-

DMAEMA: (100) * 157.21 g/mol = 15.72 g

-

CPDB: (1) * 221.32 g/mol = 0.221 g

-

AIBN: ([CTA]/5) * 164.21 g/mol = (1/5) * 164.21 g/mol = 0.033 g

-

Weigh DMAEMA (e.g., 3.14 g, 20 mmol), CPDB (0.044 g, 0.2 mmol), and AIBN (0.0066 g, 0.04 mmol) directly into a dry Schlenk flask containing a magnetic stir bar.

-

Add 1,4-dioxane to achieve the desired monomer concentration (e.g., 50% w/w).

-

-

Degassing (Critical Step):

-

Seal the flask with a rubber septum.

-

Perform at least three cycles of freeze-pump-thaw to remove dissolved oxygen, which terminates radical chains and inhibits polymerization.[16]

-

To do this, freeze the reaction mixture in liquid nitrogen until solid.[16]

-

Apply a high vacuum for several minutes.

-

Close the flask to the vacuum and thaw the mixture in a water bath.[16]

-

Backfill the flask with an inert gas (Nitrogen or Argon). Repeat.

-

-

Polymerization:

-

After the final cycle, ensure the flask is under a positive pressure of inert gas.

-

Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[16]

-

Start magnetic stirring. The reaction is typically allowed to proceed for a set time (e.g., 8 hours).

-

-

Monitoring & Termination:

-

To monitor kinetics, samples can be withdrawn periodically via a degassed syringe and analyzed by ¹H NMR (for conversion) and SEC (for Mₙ and Đ).

-

To terminate the reaction, remove the flask from the oil bath and expose the mixture to air by opening the flask. Rapid cooling in an ice bath will also quench the polymerization.

-

-

Polymer Isolation & Purification:

-

Precipitate the polymer by slowly adding the reaction mixture into a large volume of a non-solvent (e.g., cold n-hexane or diethyl ether) while stirring.

-

The purified PDMAEMA will precipitate as a solid or viscous oil.

-

Decant the supernatant and re-dissolve the polymer in a small amount of a good solvent (e.g., THF or dichloromethane).

-

Repeat the precipitation step two more times to remove unreacted monomer and other impurities.

-

Dry the final polymer under vacuum until a constant weight is achieved.

-

Caption: A typical experimental workflow for RAFT polymerization.

Characterization of PDMAEMA: Validating Control

Thorough characterization is essential to confirm the success and control of the RAFT polymerization.

-

Size Exclusion Chromatography (SEC / GPC): This is the primary technique for determining the polymer's molecular weight distribution. A successful RAFT polymerization is indicated by:

-

A narrow, monomodal peak.

-

A low polydispersity index (Đ or PDI = Mₙ/Mₙ), typically < 1.3 .[12][14]

-

A linear increase in number-average molecular weight (Mₙ) with monomer conversion.[11][17]

-

Field Insight: PDMAEMA can interact with standard SEC columns, leading to peak tailing and inaccurate molecular weight determination.[13] It is often necessary to add a small amount of an amine, like triethylamine (TEA), to the eluent (e.g., THF) to suppress these interactions.[13]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the polymer structure and to calculate monomer conversion.

-

Conversion: Calculated by comparing the integral of a polymer backbone proton resonance to that of a vinyl proton resonance from the remaining monomer.

-

Structure: Confirms the presence of the DMAEMA repeating units and can be used for end-group analysis to verify the incorporation of the RAFT agent fragments.

-

| Characterization Result | Expected Outcome for Controlled RAFT | Significance |

| Kinetics Plot (ln[M]₀/[M] vs. time) | Linear relationship after a potential short induction period. | Indicates a constant concentration of propagating radicals, a hallmark of a controlled process.[11] |

| Mₙ vs. Conversion Plot | Linear increase from the origin. | Demonstrates that polymer chain growth is proportional to monomer consumption, as expected for a living polymerization.[17] |

| Polydispersity (Đ) | Đ < 1.3 | Confirms that all polymer chains are growing at a similar rate, resulting in a uniform product.[12][14] |

| ¹H NMR Spectrum | Disappearance of monomer vinyl peaks (~5.5-6.1 ppm) and appearance of broad polymer backbone peaks (~0.8-2.0 ppm). | Confirms polymerization and allows for quantification of monomer conversion. |

The Unique Chemistry of PDMAEMA: Stimuli-Responsiveness

The tertiary amine side-chains of PDMAEMA give it its "smart" properties, which are retained after RAFT synthesis.

-

pH-Responsiveness: In acidic conditions (pH < pKa ≈ 7.5), the tertiary amine groups become protonated, acquiring a positive charge. The electrostatic repulsion between these charges causes the polymer chain to adopt an extended, hydrophilic conformation, making it soluble in water. In basic conditions (pH > pKa), the amine groups are deprotonated and neutral. The polymer becomes hydrophobic, causing the chains to collapse and, at sufficient concentration or molecular weight, precipitate from the aqueous solution.[1][2]

-

Thermo-Responsiveness (LCST): In its neutral (basic) state, PDMAEMA exhibits a Lower Critical Solution Temperature (LCST) in water, typically around 32-50 °C.[3] Below the LCST, the polymer is soluble. Above the LCST, the polymer chains dehydrate and aggregate, leading to a sharp, reversible phase transition to an insoluble state. This LCST behavior is highly dependent on pH; protonation of the amine groups increases the polymer's hydrophilicity and can eliminate the LCST entirely under sufficiently acidic conditions.[6]

Caption: pH-responsive behavior of PDMAEMA in aqueous solution.

Applications in Drug and Gene Development

The precise control afforded by RAFT, combined with the stimuli-responsive nature of PDMAEMA, makes these polymers ideal candidates for advanced therapeutic delivery systems.

-

Gene Delivery: The cationic nature of PDMAEMA at physiological pH allows it to electrostatically bind with anionic genetic material like plasmid DNA or siRNA, condensing it into nanoparticles called "polyplexes." These complexes protect the genetic payload from degradation and facilitate its entry into cells.[8][18]

-

pH-Responsive Drug Delivery: RAFT can be used to synthesize block copolymers containing a PDMAEMA segment. These copolymers can self-assemble into nanostructures (e.g., micelles) that encapsulate hydrophobic drugs.[2][5] In the slightly acidic environment of a tumor or within a cell's endosome, the PDMAEMA block becomes protonated, triggering the disassembly of the nanostructure and the release of the encapsulated drug.[1]

-

Smart Surfaces and Formulations: PDMAEMA can be grafted onto surfaces or incorporated into hydrogels to create materials whose properties (e.g., wettability, swelling) can be tuned by pH or temperature.[3]

Troubleshooting & Field-Proven Insights

| Problem | Potential Cause(s) | Solution / Mitigation Strategy |

| Broad Polydispersity (Đ > 1.5) | 1. Inefficient CTA for the monomer. 2. Too much initiator ([CTA]/[I] ratio too low). 3. Presence of oxygen or other impurities. | 1. Select a CTA with high transfer constant for methacrylates (e.g., CPDB). 2. Increase the [CTA]/[I] ratio to >5. 3. Ensure rigorous degassing (freeze-pump-thaw) and use purified reagents. |

| Inhibition Period / Slow Polymerization | 1. Slow fragmentation of the initial RAFT adduct (R-group is a poor leaving group). 2. Impurities in the monomer. | 1. Choose a RAFT agent with a suitable R-group (e.g., tertiary alkyl for methacrylates). 2. Purify the monomer by passing it through an inhibitor removal column. |

| Bimodal or Tailing SEC Trace | 1. Incomplete consumption of the initial RAFT agent. 2. Chain transfer to solvent or monomer. 3. Interaction of the polymer's amine groups with the SEC column. | 1. Allow sufficient time for the pre-equilibrium to complete. 2. Choose a robust solvent. 3. Add a competitive amine (e.g., triethylamine) to the SEC eluent.[13] |

| Loss of "Living" Character | 1. Reaction run to very high conversion (>95%), where termination becomes statistically significant. 2. Potential hydrolysis of the thiocarbonylthio end-group, especially in aqueous media at high pH. | 1. Target a moderate conversion (e.g., 70-90%) for subsequent chain extensions. 2. For aqueous RAFT, maintain a slightly acidic to neutral pH. |

Conclusion

The represents a powerful and versatile platform for the creation of advanced, functional polymers. By understanding the core principles of the RAFT mechanism and making informed choices regarding the chain transfer agent, initiator, and reaction conditions, researchers can synthesize PDMAEMA with predetermined molecular weights, low polydispersity, and preserved end-group fidelity. This level of control is paramount for harnessing the polymer's inherent pH- and thermo-responsive properties, paving the way for sophisticated applications in drug delivery, gene therapy, and other areas of materials science where precision and "intelligence" are required.

References

- Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. [Link]

- Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. In Wikipedia.

- Li, W., et al. (2018). A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesized by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. MDPI. [Link]

- ResearchGate. (n.d.). Schematic depiction of the RAFT polymerization mechanism.

- Antoniou, E., et al. (2017). PDMAEMA-b-PLMA-b-POEGMA triblock terpolymers via RAFT polymerization and their self-assembly in aqueous solutions. Polymer Chemistry, 8(30), 4538-4547. [Link]

- Al-Akkad, W. (2019).

- ResearchGate. (n.d.). Mechanism of RAFT polymerization.

- ResearchGate. (n.d.). (A) Kinetic plots of RAFT polymerization of DMAEMA in the presence of air.

- Tebaldi, M. L., et al. (2014). Synthesis of stimuli-sensitive copolymers by RAFT polymerization: potential candidates as drug delivery systems. SciELO. [Link]

- ResearchGate. (n.d.). Using RAFT Polymerization to Synthesize Potential Drug/Gene Delivery System.

- Tebaldi, M. L., et al. (2014). Synthesis of stimuli-sensitive copolymers by RAFT polymerization: potential candidates as drug delivery systems.

- You, Y. Z., et al. (2007). Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA. PubMed Central. [Link]

- Xiong, Q., et al. (2004). Synthesis and Characterization of 2-(Dimethylamino)

- ResearchGate. (n.d.). Synthesis of PMMA‐b‐PDMAEMA via RAFT polymerization with PMMA as the....

- ResearchGate. (n.d.). Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization.

- MDPI. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications.

- YouTube. (2022).

- Xiong, Q., Ni, P., & Yu, Z. (2004). Synthesis and Characterization of 2-(Dimethylamino)

- You, Y. Z., et al. (2007). Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA. PubMed. [Link]

- Wölk, C., et al. (2014). Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? MDPI. [Link]

- Sahnoun, S., et al. (2005). Synthetic and characterization aspects of dimethylaminoethyl methacrylate reversible addition fragmentation chain transfer (RAFT) polymerization.

- ResearchGate. (n.d.). Scheme 1 RAFT synthesis of poly[this compound]....

- Obata, M., et al. (2015). Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery. Polymer Chemistry, 6(8), 1317-1325. [Link]

- Moad, G., Rizzardo, E., & Thang, S. H. (2008).

- MDPI. (n.d.). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients.

- ResearchGate. (n.d.). (a) Conversion and (b) kinetics plots for the RAFT polymerization of....

- ResearchGate. (n.d.). Synthesis and Characterization of this compound Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization.

- Zhang, W., et al. (2012). RAFT Copolymerization of Glycidyl Methacrylate and N,N-Dimethylaminoethyl Methacrylate. Advanced Materials Research, 562-564, 53-56. [Link]

- Al-Akkad, W. (2019).

- PubMed Central. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers.

- ResearchGate. (n.d.). Controlled polymerization of 2-(diethylamino)ethyl methacrylate and its block copolymer with N-Lsopropylacrylamide by RAFT polymerization.

- ResearchGate. (n.d.). RAFT Copolymerization of Glycidyl Methacrylate and N,N-Dimethylaminoethyl Methacrylate.

- NIH. (2022). Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z). [Link]

Sources

- 1. A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]